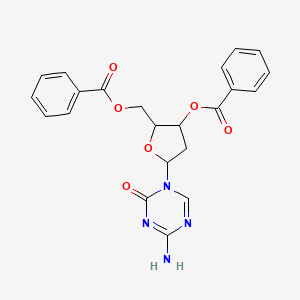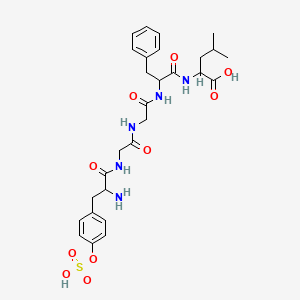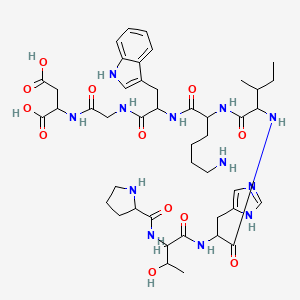
H-DL-Pro-DL-xiThr-DL-His-DL-xiIle-DL-Lys-DL-Trp-Gly-DL-Asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide composed of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This compound is known for its potent inhibitory effects on platelet activation, which is induced by nitroprusside. It also inhibits the expression and activity of growth factors such as platelet-derived growth factor (PDGF) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Applications De Recherche Scientifique
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet activation and growth factor expression.
Medicine: Potential therapeutic applications in conditions involving excessive platelet activation and growth factor activity, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH exerts its effects by inhibiting the activation of platelets and the expression of growth factors like PDGF. The peptide interacts with specific receptors on the surface of platelets, preventing their activation and subsequent aggregation. This inhibition of platelet activation reduces the risk of thrombus formation, making it a potential therapeutic agent for cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys): Another peptide with inhibitory effects on platelet activation.
Boc-Pro-Thr-OH: A simpler peptide used in synthetic studies.
Cyclo(Pro-Trp): A cyclic peptide with distinct biological activities.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is unique due to its specific sequence and potent inhibitory effects on platelet activation and growth factor expression. Its ability to inhibit PDGF activity sets it apart from other peptides with similar functions .
Propriétés
Formule moléculaire |
C44H64N12O12 |
|---|---|
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68) |
Clé InChI |
QEULPEXEDWQVEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


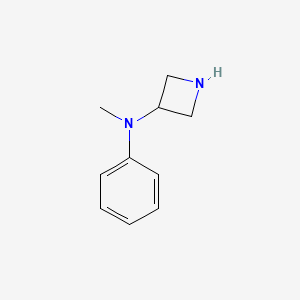
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
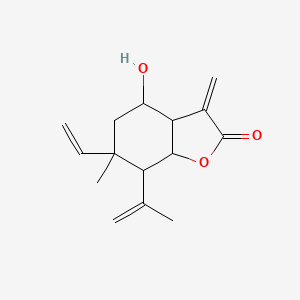
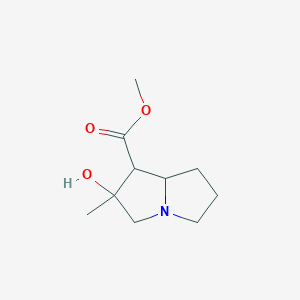
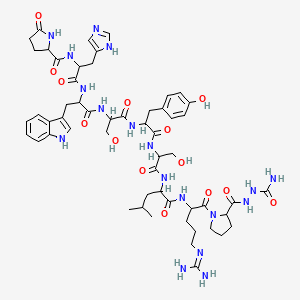
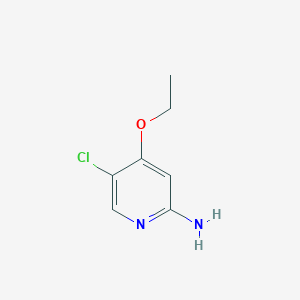



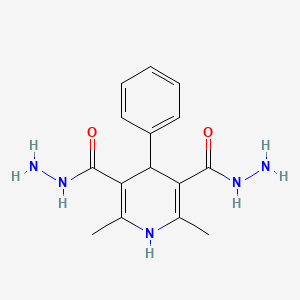

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)
